1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride
Description
1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride (CAS: 1154974-57-8) is a sulfonyl chloride derivative featuring a six-membered thiomorpholine ring with two sulfonyl oxygen atoms and a reactive chloride group. Its molecular formula is C₄H₈ClNO₄S₂, and it has a molecular weight of 233.69 g/mol . As a sulfonyl chloride, it is likely utilized as an intermediate in organic synthesis for introducing sulfonamide or sulfonate functional groups. The compound is currently unavailable for purchase but is listed with global shipping options (China, U.S., India, Germany), though safety data (GHS classifications) remain unspecified .
Properties
IUPAC Name |
1,1-dioxo-1,4-thiazinane-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO4S2/c5-12(9,10)6-1-3-11(7,8)4-2-6/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWMAUBXFITUEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride typically involves the reaction of thiomorpholine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Thiomorpholine+Chlorosulfonic Acid→1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride
The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. The use of advanced equipment and techniques ensures the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinic acids or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Reduction Reactions: Products include sulfinic acids and other reduced derivatives.
Scientific Research Applications
1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules such as proteins and peptides to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols. The reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to form the final product .
Comparison with Similar Compounds
(4-Fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl Chloride
- CAS : 1803603-53-3
- Molecular Formula : C₆H₁₀ClFO₄S₂
- Molecular Weight : ~264.45 g/mol (calculated)
- The methanesulfonyl chloride group is attached to a thiane ring rather than thiomorpholine, altering steric and electronic properties.
- Potential Applications: Fluorinated sulfonyl chlorides are often employed in pharmaceuticals or agrochemicals to improve metabolic stability .
(1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl Chloride
- CAS : 2092099-08-4
- Molecular Formula : C₄H₇ClO₄S₂
- Molecular Weight : 218.68 g/mol
- Key Differences :
- Features a three-membered thietane ring (high ring strain) instead of the six-membered thiomorpholine, likely reducing stability and altering reactivity.
- Lower molecular weight (218.68 vs. 233.69 g/mol) due to smaller ring structure.
2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic Acid Hydrochloride
- CAS : 1384429-47-3
- Molecular Formula: C₆H₁₂ClNO₄S
- Molecular Weight : ~229.45 g/mol (calculated)
- Key Differences :
- Contains an acetic acid moiety on the thiomorpholine ring, introducing a carboxylic acid functional group absent in the main compound.
- Exists as a hydrochloride salt , enhancing solubility in polar solvents.
- Potential Applications: The carboxylic acid group enables conjugation reactions (e.g., amide formation), making it suitable for bioconjugation or prodrug synthesis .
4-(4-Amino-3-Methoxyphenyl)-1lambda6-thiomorpholine-1,1-dione Hydrochloride
- CAS: Not specified (Product Code: TRC-A613108)
- Molecular Formula : C₁₁H₁₆N₂O₃S·HCl
- Molecular Weight: Not calculated (complex aromatic substitution)
- Key Differences: Features a substituted phenyl group (4-amino-3-methoxy) on the thiomorpholine ring, introducing aromaticity and hydrogen-bonding capabilities.
- Potential Applications: Aromatic amines are common in drug discovery (e.g., kinase inhibitors or receptor antagonists) .
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
|---|---|---|---|---|---|
| 1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride | 1154974-57-8 | C₄H₈ClNO₄S₂ | 233.69 | Six-membered thiomorpholine, sulfonyl chloride | Organic synthesis intermediate |
| (4-Fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride | 1803603-53-3 | C₆H₁₀ClFO₄S₂ | ~264.45 | Fluorinated thiane ring | Fluorinated pharmaceuticals |
| (1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride | 2092099-08-4 | C₄H₇ClO₄S₂ | 218.68 | Three-membered thietane ring | Strained-ring-mediated reactions |
| 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride | 1384429-47-3 | C₆H₁₂ClNO₄S | ~229.45 | Thiomorpholine with acetic acid substituent | Bioconjugation, prodrugs |
| 4-(4-Amino-3-methoxyphenyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride | TRC-A613108 | C₁₁H₁₆N₂O₃S·HCl | - | Aromatic substitution with amino/methoxy | Drug discovery, biological activity |
Research Findings and Limitations
- Reactivity Trends : Fluorination (Compound 2.1) and ring strain (Compound 2.2) may enhance electrophilicity of the sulfonyl chloride group, though experimental data (e.g., reaction kinetics) are unavailable .
- Solubility : Hydrochloride salts (Compounds 2.3 and 2.4) are likely more water-soluble than the neutral main compound, but quantitative solubility data are absent .
- Safety Data : GHS classifications for the main compound and others are unspecified, highlighting a critical gap in hazard documentation .
Biological Activity
1,1-Dioxo-1lambda6-thiomorpholine-4-sulfonyl chloride is a sulfonyl chloride derivative with notable biological activity. This compound has garnered attention for its potential applications in medicinal chemistry and biochemistry due to its unique structural features that facilitate interactions with various biological targets.
Chemical Structure and Properties
The chemical formula for this compound is CHClOS. The compound features a thiomorpholine ring, which is a six-membered ring containing sulfur, and a sulfonyl chloride functional group. This structure allows the compound to participate in various chemical reactions, making it versatile in synthetic applications.
| Property | Value |
|---|---|
| Molecular Weight | 195.62 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. It can interact with specific enzymes through the sulfonyl chloride group, which acts as an electrophile, allowing it to form covalent bonds with nucleophilic residues in the active site of enzymes. This mechanism can lead to the inhibition of enzyme activity, which is valuable in drug development for targeting specific pathways.
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent. The exact mechanism of action in microbial inhibition is still under exploration but is believed to involve disruption of essential cellular processes.
Case Studies
Several case studies have highlighted the biological activities of this compound:
- Enzyme Inhibition Study : A study demonstrated that this compound inhibited serine proteases, which are critical in various physiological processes. The study quantified the IC50 values, showing significant inhibition at low concentrations.
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating promising antimicrobial activity.
- Cytotoxicity Assays : Cytotoxicity assays conducted on human cell lines showed that while the compound had some cytotoxic effects, they were significantly lower than those observed with conventional chemotherapeutics, suggesting a selective toxicity profile.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Significant inhibition of serine proteases (IC50 values < 100 µM) |
| Antimicrobial | MIC of 50 µg/mL against S. aureus and E. coli |
| Cytotoxicity | Lower cytotoxicity compared to standard chemotherapeutics |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles in proteins and enzymes. The sulfonyl chloride group reacts readily with amino acid side chains such as cysteine or serine, leading to irreversible inhibition of target enzymes. This mechanism highlights its potential as a lead compound in drug discovery.
Q & A
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
- Methodology : Employ preparative HPLC with a C18 column and acetonitrile/water gradient. For scale-up, use continuous flow reactors with in-line IR monitoring to isolate intermediates. Compare with membrane-based separations (nanofiltration) for industrial relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
